molecular formula C4H8O4S B077715 trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide CAS No. 14176-47-7

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide

Cat. No.: B077715
CAS No.: 14176-47-7
M. Wt: 152.17 g/mol
InChI Key: LDVDYVUZEKIBDP-IMJSIDKUSA-N
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Description

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide is a high-value, chiral sulfolane-based building block of significant interest in advanced organic synthesis and medicinal chemistry. Its rigid, bicyclic-inspired structure, conferred by the trans-configuration of the diol groups on the saturated, electron-deficient sulfone ring, makes it a privileged scaffold for constructing complex molecules. Researchers primarily utilize this compound as a key precursor for the synthesis of novel nucleoside and nucleotide analogues, where the diol moiety can mimic the ribose sugar backbone, and the sulfone group can profoundly alter electronic properties and metabolic stability. The electron-withdrawing sulfolane core also serves as a polar, structurally rigid pharmacophore in drug discovery, potentially enhancing aqueous solubility and binding affinity in target engagements. Its well-defined stereochemistry is critical for studying stereospecific interactions in biological systems. This diol is readily functionalized; the hydroxyl groups can be selectively protected, alkylated, or acylated, while the sulfone group can participate in nucleophilic addition or serve as a stable, polar anchor. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R)-1,1-dioxothiolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c5-3-1-9(7,8)2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDYVUZEKIBDP-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701212908
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
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Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807940-18-6, 14176-47-7
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807940-18-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-rel-
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Thiophenediol, tetrahydro-, 1,1-dioxide, (3R,4R)-
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Record name trans-tetrahydrothiophene-3,4-diol 1,1-dioxide
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Preparation Methods

Reaction Mechanism

The oxidation mechanism follows a nucleophilic pathway:

  • Activation of H₂O₂ : Na₂WO₄ catalyzes the heterolytic cleavage of H₂O₂, generating reactive peroxo-tungstate species.

  • Sulfide Oxidation : The peroxo-tungstate abstracts electrons from the sulfur atom in tetrahydrothiophene-3,4-diol, forming a sulfoxide intermediate.

  • Sulfone Formation : A second oxidation step converts the sulfoxide to the sulfone, yielding trans-THTD.

Optimization Parameters

ParameterOptimal ConditionEffect on Yield
Catalyst Loading5 mol% Na₂WO₄Maximizes sulfone selectivity
H₂O₂ Concentration30% aqueousBalances reactivity and safety
Temperature25°CPrevents side reactions
Reaction Time12–24 hoursEnsures complete conversion

Industrial adaptations of this method employ continuous flow reactors to enhance mixing and heat transfer, achieving throughputs exceeding 90% purity.

Industrial-Scale Production Techniques

Large-scale synthesis of trans-THTD requires modifications to improve sustainability and cost-efficiency:

Continuous Flow Reactors

  • Design : Tubular reactors with in-line monitoring systems.

  • Advantages :

    • Reduced reaction time (6–8 hours vs. 24 hours in batch).

    • Higher reproducibility and scalability.

  • Challenges : Catalyst leaching, addressed via immobilized Na₂WO₄ on silica supports.

Process Optimization

FactorIndustrial AdjustmentOutcome
SolventWater-Ethanol (3:1)Enhances solubility of H₂O₂
pH ControlMaintained at 7–8Prevents decomposition of Na₂WO₄
WorkupCrystallizationYields >95% pure product

Alternative Synthetic Routes

While oxidation remains dominant, exploratory methods include:

Hydroxylation of Tetrahydrothiophene 1,1-dioxide

  • Procedure : Epoxidation of tetrahydrothiophene 1,1-dioxide followed by acid-catalyzed ring-opening to introduce hydroxyl groups.

  • Limitations : Low stereoselectivity (cis:trans ratio 1:1.2).

Catalytic Hydrogenation

  • Concept : Hydrogenation of dihydrothiophene dioxides to introduce hydroxyl groups.

  • Catalysts : Ru-pincer complexes (e.g., HCl(CO)Ru(phSNS)) under 3 atm H₂.

  • Yield : 35–70%, inferior to oxidation methods.

Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
H₂O₂/Na₂WO₄ Oxidation85–92>95HighModerate
Continuous Flow90–95>98Very HighHigh
Hydrogenation35–7080–90LowLow

Key Findings :

  • Oxidation with H₂O₂/Na₂WO₄ is the most balanced approach for research and industry.

  • Hydrogenation routes are limited by cost and scalability but offer pathways to novel analogs .

Chemical Reactions Analysis

Types of Reactions: trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the compound back to its corresponding thiol or sulfide forms.

    Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it suitable for synthesizing complex organic molecules. For instance, it can undergo oxidation to form sulfone derivatives or participate in substitution reactions with electrophiles.

Reactivity and Mechanism
The compound primarily acts as a diene in [4+2] cycloaddition reactions. This reactivity enables the formation of cyclic compounds that can be further transformed into other useful derivatives. The following table summarizes the types of reactions and major products formed:

Reaction TypeReagentsMajor Products
OxidationHydrogen peroxideSulfone derivatives
ReductionSodium borohydrideThiol or sulfide derivatives
SubstitutionAlkyl halides, acyl chloridesAlkylated or acylated derivatives

Material Science

Development of New Materials
The unique structure of this compound allows it to be utilized in the development of new materials with specific properties. Its ability to form stable polymers through various polymerization techniques has been explored for applications in coatings and adhesives.

Corrosion Inhibition
Research indicates that thiophene derivatives can act as effective corrosion inhibitors in industrial applications. The presence of sulfur atoms enhances the compound's ability to form protective layers on metal surfaces, thereby preventing oxidation and degradation.

Antimicrobial Properties
Studies have shown that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating effective inhibition. The following table presents findings from antimicrobial studies:

CompoundActivityMIC (µg/mL)
Compound 1Antibacterial against S. aureus625–1250
Compound 2Antifungal against C. albicansNot specified
Compound 3Antibacterial against P. aeruginosaPerfect activity

Cytotoxicity Studies
Cytotoxicity assays have been performed on various sulfur-containing compounds related to this compound. Certain acetogenins derived from similar structures have shown potent cytotoxic effects against cancer cell lines such as KB 3-1. While specific data on this compound's cytotoxicity is limited, its structural analogs suggest potential for similar activity.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Synthesis of Chiral Acyl Anion Equivalents: A study demonstrated that related compounds could react with aromatic aldehydes with high diastereoselectivity to yield functionalized thiolesters that are versatile for further transformations.
  • Oxidation Reactions: Research involving the oxidation of structurally similar compounds has provided insights into the kinetics and mechanisms governing their reactivity and stability.

Mechanism of Action

The mechanism of action for trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide involves its reactivity as a diene in [4+2] cycloaddition reactions. This reactivity allows it to form various cyclic compounds, which can then undergo further transformations. The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3,4-Dichlorotetrahydrothiophene 1,1-dioxide

  • Structure : Chlorine substituents replace hydroxyl groups at positions 3 and 3.
  • Properties : The electron-withdrawing Cl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. This compound (C₄H₆Cl₂O₂S, MW 189.06) is used as a nematocide, contrasting with trans-THTD’s role in synthesizing dialdehydes .
  • Reactivity : Bromination of 3,4-dichloro derivatives occurs in aprotic media, yielding 3,4-dibromo analogs, whereas trans-THTD undergoes periodate oxidation .

Tetrahydro-2-(chloromethyl)thiophene 1,1-dioxide

  • Structure : Features a chloromethyl group at position 2 instead of hydroxyl groups.
  • Applications : Serves as an intermediate in organic synthesis, leveraging the chloromethyl group for alkylation or cross-coupling reactions. This contrasts with trans-THTD’s utility in generating aldehydes .

Isomeric Comparisons

cis-Tetrahydrothiophene-3,4-diol 1,1-dioxide

  • Reactivity : The cis isomer is more reactive due to reduced steric hindrance, facilitating faster oxidation and nucleophilic additions. For instance, cis-THTD reacts more readily with periodate than the trans isomer .
  • Synthetic Utility : Both isomers yield 2,2′-sulphonyldiacetaldehyde upon oxidation, but the cis form requires milder conditions.

Positional Isomers: 2,3-Dihydrothiophene 1,1-dioxide vs. 2,5-Dihydrothiophene 1,1-dioxide

  • Bromination: 2,5-Dihydrothiophene 1,1-dioxide (I) reacts with bromine in aprotic media to form 3,4-dibromotetrahydrothiophene 1,1-dioxide (V), whereas 2,3-dihydrothiophene 1,1-dioxide (II) requires aqueous conditions, producing 2,3-dibromo derivatives (VII). Dehydrobromination of these products yields distinct mono-bromo compounds, highlighting the impact of double-bond positioning on reactivity .

Pharmacological Comparisons

Benzothiazine 1,1-dioxide Derivatives

  • Activity : Substituents on the sulfonamide nitrogen significantly influence anti-inflammatory potency. For example, 6-methyl-3-isopropyl-2H-1,2-benzothiazin-4(3H)-one 1,1-dioxide derivatives exhibit ED₅₀ values as low as 4.5 mg/kg, with reduced ulcerogenic effects compared to piroxicam .
  • Safety Profile : Sulfone-containing compounds like these show improved gastrointestinal tolerability (ulcer index: 0.8 vs. 3.2 for piroxicam) due to reduced acidity and mucosal irritation .

Kinase Inhibitors with Tetrahydrothiophene-diol Moieties

  • Example: 7-Substituted 7-deaza-4′-thioadenosine derivatives incorporate tetrahydrothiophene-3,4-diol 1,1-dioxide structures to enhance binding affinity for kinase active sites. These derivatives demonstrate IC₅₀ values in the nanomolar range, underscoring the pharmacophoric importance of the sulfone and diol groups .

Biological Activity

trans-Tetrahydrothiophene-3,4-diol 1,1-dioxide (CAS Number: 14176-47-7) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a tetrahydrothiophene ring with hydroxyl groups at the 3 and 4 positions and a sulfone group. Its molecular formula is CHOS. The unique arrangement of functional groups contributes to its reactivity and potential utility in medicinal chemistry and organic synthesis.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,3-dioxolanes have shown promising antibacterial and antifungal activities. These compounds were tested against various pathogens, including Staphylococcus aureus and Candida albicans, demonstrating effective inhibition .

CompoundActivityMIC (µg/mL)
Compound 1Antibacterial against S. aureus625–1250
Compound 2Antifungal against C. albicansNot specified
Compound 3Antibacterial against P. aeruginosaPerfect activity

The effectiveness of these compounds suggests that this compound may share similar bioactivity due to its structural features.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various sulfur-containing compounds akin to this compound. For example, certain acetogenins derived from related structures exhibited potent cytotoxic effects against cancer cell lines like KB 3-1 . While specific data on this compound's cytotoxicity is limited, its structural analogs indicate a potential for similar activity.

Synthesis Methods

Several methods for synthesizing this compound have been reported:

  • Hydrogenation of Thiophenes : A common method involves the catalytic hydrogenation of thiophene derivatives.
  • Oxidative Methods : Oxidation of tetrahydrothiophene can yield the desired sulfone structure.
  • Reactions with Hydroxylating Agents : Utilizing hydroxylating agents can introduce hydroxyl groups at the appropriate positions on the thiophene ring.

These synthetic routes not only facilitate the production of this compound but also allow for the exploration of its derivatives with enhanced biological properties .

Case Study: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various dioxolane derivatives, researchers synthesized several compounds based on the structure of this compound. The results indicated that certain modifications to the hydroxyl and sulfone groups significantly enhanced antibacterial activity against E. faecalis and antifungal activity against C. albicans. The most effective compound demonstrated an MIC value of approximately 625 µg/mL against S. aureus.

Case Study: Cytotoxicity Assessment

Another research effort focused on assessing cytotoxicity in human cancer cell lines using sulfur-containing heterocycles similar to this compound. The findings revealed that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a promising therapeutic window for further development .

Q & A

Q. Advanced Research Focus

  • Steric effects : Bulky substituents on the diol may hinder hydrolysis; compare with methyl-substituted thiophene dioxides .
  • Electronic effects : Electron-withdrawing sulfone groups increase acidity of hydroxyl protons, promoting degradation under basic conditions.
  • Stability assays : Conduct pH-dependent kinetic studies (UV-Vis or 1H^{1}\text{H}-NMR) to quantify degradation rates.

What role does this compound play in asymmetric catalysis, and how is enantioselectivity achieved?

Advanced Research Focus
The compound may serve as a chiral ligand or building block. Key methodologies include:

  • Chiral derivatization : Use Evans auxiliaries or Sharpless epoxidation to introduce asymmetry.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
  • Mechanistic studies : Isotopic labeling (18O^{18}\text{O}) or in-situ IR spectroscopy tracks intermediate formation.

How can researchers design scalable protocols for this compound while minimizing hazardous byproducts?

Q. Advanced Research Focus

  • Green chemistry principles : Replace toxic solvents (e.g., THF) with biodegradable alternatives (cyclopentyl methyl ether) .
  • Catalyst recycling : Immobilize catalysts on silica or magnetic nanoparticles, as seen in supercritical CO2_2 hydrogenation .
  • Waste analysis : Use GC-MS or ICP-OES to detect and quantify heavy metal residues.

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